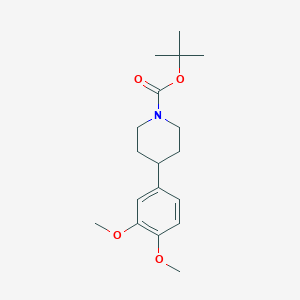

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group and a 3,4-dimethoxyphenyl substituent on the piperidine ring. Its molecular formula is C₁₈H₂₇NO₅, with a molecular weight of approximately 337.4 g/mol. The compound’s structure includes two methoxy groups at the 3- and 4-positions of the phenyl ring and a hydroxyl group on the piperidine ring, which contribute to its hydrogen-bonding capacity and biological activity .

Key applications include its role as a neuroprotective agent, particularly in mitigating Aβ-induced toxicity in neurological studies . The tert-butyl group enhances steric protection of the carbamate moiety, improving metabolic stability, while the dimethoxyphenyl substituent modulates electronic properties and receptor interactions .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-17(20)19-10-8-13(9-11-19)14-6-7-15(21-4)16(12-14)22-5/h6-7,12-13H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFTUTCUYGFQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-butyl-4-(3,4-Dimethoxyphenyl)piperidin-1-carboxylat beinhaltet typischerweise die Reaktion von 3,4-Dimethoxybenzaldehyd mit Piperidin in Gegenwart eines geeigneten Katalysators. Das resultierende Zwischenprodukt wird dann mit tert-Butylchlorformiat umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dichlormethan oder Toluol, und die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber zur Bewältigung größerer Mengen hochskaliert. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Tert-butyl-4-(3,4-Dimethoxyphenyl)piperidin-1-carboxylat wird in einer Vielzahl von wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Wirkmechanismus

Der Wirkmechanismus von tert-butyl-4-(3,4-Dimethoxyphenyl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder an allosterische Zentren bindet und so die Substratbindung und Katalyse verhindert. Darüber hinaus kann es die Rezeptoraktivität modulieren, indem es als Agonist oder Antagonist wirkt und zelluläre Signalwege beeinflusst.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Drug Development

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for further research in drug discovery. The compound's piperidine ring can confer favorable pharmacokinetic properties, which is crucial for drug efficacy and safety.

b. Phosphodiesterase Inhibition

Research indicates that compounds with similar structures have shown promise as phosphodiesterase inhibitors, which are valuable in treating conditions like erectile dysfunction and pulmonary hypertension. Studies have demonstrated that modifications to the piperidine structure can enhance selectivity towards specific phosphodiesterase isoforms, potentially leading to fewer side effects compared to existing treatments .

c. Antiparasitic Activity

There is emerging evidence that piperidine derivatives may possess antiparasitic properties. For example, compounds targeting Trypanosoma brucei phosphodiesterases have shown activity against African sleeping sickness . this compound could be explored for similar applications, particularly in optimizing lead compounds for enhanced efficacy against neglected tropical diseases.

Organic Synthesis

a. Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions. This versatility makes it useful in constructing more complex molecules needed in drug development and materials science.

b. Synthesis of Novel Compounds

This compound can be utilized in the synthesis of novel derivatives with altered biological activities. By modifying the methoxy groups or substituents on the piperidine ring, researchers can create a library of compounds for screening against various biological targets .

Case Studies and Research Findings

a. Structural Modifications for Enhanced Activity

A study focused on optimizing piperidine derivatives demonstrated that introducing electron-withdrawing groups significantly improved the potency against specific enzymes involved in disease pathology . These findings suggest that this compound could be modified to enhance its activity against targeted diseases.

b. In Vitro and In Vivo Evaluations

Research involving similar compounds has included extensive in vitro assays to evaluate their efficacy against various cell lines and pathogens. Additionally, in vivo studies have assessed the pharmacodynamics and pharmacokinetics of these compounds in animal models, providing insights into their potential therapeutic windows .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns on the Aromatic Ring

Variations in methoxy group positioning or replacement with other substituents significantly alter biological activity and physicochemical properties.

| Compound Name | Molecular Formula | Substituent Positions | Biological Activity | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | 3,4-dimethoxyphenyl | Neuroprotective (Aβ toxicity inhibition) | Reference compound |

| Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | 2,5-dimethoxyphenyl | Antimicrobial | Methoxy positions alter electron distribution, reducing neuroprotective efficacy |

| Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate | C₁₆H₂₁F₂NO₃ | 3,4-difluorophenyl | Unspecified (structural studies) | Fluorine’s electronegativity vs. methoxy’s electron-donating effect; impacts receptor binding |

Key Insight : The 3,4-dimethoxy configuration optimizes neuroprotective activity, while fluorinated analogs prioritize electronic effects over hydrogen bonding .

Modifications to the Piperidine Core

Functional groups on the piperidine ring influence reactivity and target specificity.

| Compound Name | Molecular Formula | Piperidine Substituents | Biological Activity | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | 3-hydroxy, 4-(3,4-dimethoxyphenyl) | Neuroprotective | Hydroxyl group enables hydrogen bonding |

| Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate | C₁₇H₂₄N₂O₂ | 4-(3-aminomethylphenyl) | Drug development (intermediate) | Amino group increases polarity; altered pharmacokinetics |

| Tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate | C₁₄H₂₁BrN₂O₂S | 4-(5-bromo-4-methylthiazolyl) | Agrochemical research | Thiazole moiety introduces heterocyclic reactivity |

Key Insight: The hydroxyl group on the piperidine ring enhances interactions with biological targets (e.g., enzymes), distinguishing it from non-hydroxylated analogs .

Functional Group Replacements

Substituents like esters, amines, or halogens modify stability and activity.

| Compound Name | Molecular Formula | Functional Groups | Biological Activity | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | Methoxy, hydroxyl, carbamate | Neuroprotective | Balanced lipophilicity and hydrogen bonding |

| Tert-butyl 4-(3-trifluoromethylphenyl)piperidine-1-carboxylate | C₁₇H₂₂F₃NO₂ | Trifluoromethyl | Metabolic stability studies | CF₃ group enhances stability but reduces solubility |

| Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate | C₂₄H₂₄F₂NO₃ | Bis-fluorophenyl, oxo | Unspecified (structural studies) | Conjugated system alters electronic properties |

Key Insight : The tert-butyl carbamate and methoxy groups synergize to optimize blood-brain barrier penetration, critical for neuroprotective applications .

Biologische Aktivität

Overview

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 318.37 g/mol. Its structure comprises a piperidine ring substituted with a tert-butyl group and a 3,4-dimethoxyphenyl moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Piperidine Ring : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3,4-dimethoxyphenyl derivatives.

- Purification : The crude product is typically purified using column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes, which can affect biochemical pathways within cells.

Pharmacological Studies

Research indicates that derivatives of piperidine compounds exhibit a range of pharmacological activities:

- Enzyme Inhibition : Compounds similar to this compound have been characterized for their selectivity towards specific serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in lipid metabolism and signaling pathways .

- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter levels through enzyme inhibition .

Selectivity for MAGL

In a study evaluating compounds with similar structures, it was found that those containing methoxy substituents displayed enhanced selectivity for MAGL—up to 400-fold compared to other serine hydrolases. This selectivity is crucial for developing therapeutic agents targeting endocannabinoid signaling pathways .

Anti-inflammatory Activity

Another investigation highlighted that related compounds exhibited anti-inflammatory properties by inhibiting tumor necrosis factor alpha (TNF-α) production in vitro. This suggests potential applications in inflammatory conditions .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition (MAGL, FAAH) |

| Tert-butyl 4-(4-oxopiperidine-1-carbonyl)phenylcarbamate | Structure | Intermediate in drug synthesis |

| Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate | Structure | Potential opioid activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.